3-Chloro-4-ethynylaniline

Description

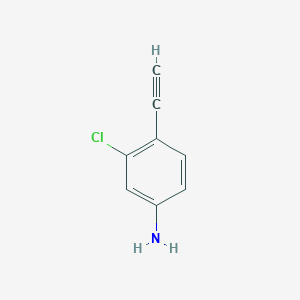

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-ethynylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZVJMGWFQPCTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-ethynylaniline: A Core Moiety for Advanced Synthesis

Introduction

In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex functional molecules. 3-Chloro-4-ethynylaniline stands out as a preeminent example of such a scaffold. Possessing a unique trifecta of reactive sites—an aniline amine, a chloro-substituted aromatic ring, and a terminal alkyne—this compound offers a remarkable degree of synthetic versatility. Its rigid, linear ethynyl group is particularly adept at probing deep hydrophobic pockets within enzyme active sites, making it a privileged structure in medicinal chemistry, most notably in the development of targeted kinase inhibitors.[1][2] This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of 3-Chloro-4-ethynylaniline, offering field-proven insights for researchers in drug discovery and materials science.

Core Chemical Identity and Structural Attributes

The utility of 3-Chloro-4-ethynylaniline is rooted in its distinct molecular architecture. The electron-donating amino group and the electron-withdrawing chloro group create a nuanced electronic environment on the phenyl ring, while the terminal alkyne serves as a highly versatile handle for carbon-carbon bond formation.

| Identifier | Value |

| IUPAC Name | 3-chloro-4-ethynylaniline |

| CAS Number | 80690-65-9 |

| Molecular Formula | C₈H₆ClN[1][3] |

| Molecular Weight | 151.59 g/mol [1][3] |

| SMILES | C#CC1=C(C=C(C=C1)N)Cl[4][5] |

| InChIKey | SPZVJMGWFQPCTP-UHFFFAOYSA-N[5] |

Structural Diagram:

Caption: 2D Structure of 3-Chloro-4-ethynylaniline.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties is essential for handling, reaction monitoring, and characterization.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Purity | ≥95% | [1] |

| Physical Form | Solid / Crystalline Powder | Inferred from storage/handling |

| Storage Conditions | 2-8°C, Inert atmosphere, Protect from light | [1][3][4] |

Spectroscopic Characterization:

-

Mass Spectrometry (EI-MS): The mass spectrum is distinguished by a prominent molecular ion peak pattern arising from the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl. This results in two peaks at m/z 151 (M⁺) and m/z 153 ([M+2]⁺) with a characteristic intensity ratio of approximately 3:1, unequivocally indicating the presence of a single chlorine atom.[6] Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at 130.9 Ų, can further aid in identification.[5]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. The acetylenic proton (C≡C-H) typically appears as a singlet in the range of δ 3.0-3.5 ppm. The aromatic protons will present as a complex multiplet system, influenced by the substitution pattern.

-

Infrared (IR) Spectroscopy: Key vibrational stretches are expected: a sharp, medium-intensity peak around 3300 cm⁻¹ for the acetylenic C-H bond, a weak C≡C stretch near 2100-2200 cm⁻¹, and characteristic N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region.

Synthesis and Mechanistic Rationale

The synthesis of 3-Chloro-4-ethynylaniline is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves the introduction of the ethynyl group onto a pre-functionalized aniline precursor via Sonogashira cross-coupling.

Experimental Protocol: Sonogashira Coupling Approach

This protocol describes the synthesis from a suitable halogenated precursor, such as 3-chloro-4-iodoaniline. The choice of an iodo-substituted precursor is strategic; the Carbon-Iodine bond is significantly more reactive towards oxidative addition in the Sonogashira catalytic cycle than a C-Br or C-Cl bond, allowing for selective reaction at the 4-position.

Step 1: Preparation of the Reaction Vessel

-

To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-chloro-4-iodoaniline (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.04 eq).

-

Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to ensure anaerobic conditions. This is critical as the Pd(0) active species is oxygen-sensitive.

Step 2: Addition of Reagents

-

Add a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and a degassed amine base (e.g., triethylamine or diisopropylamine). The amine serves as both a solvent and an acid scavenger to neutralize the HI generated during the reaction.

-

Add the coupling partner, ethynyltrimethylsilane (TMS-acetylene, 1.2 eq), via syringe. Using the TMS-protected alkyne prevents self-coupling (Glaser coupling) and is generally easier to handle than acetylene gas.

Step 3: Reaction Execution

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

Step 4: Deprotection of the Silyl Group

-

After cooling the reaction to room temperature, add a deprotecting agent. A mild base such as potassium carbonate in methanol is typically sufficient to cleave the TMS group.

-

Stir for 1-2 hours at room temperature.

Step 5: Work-up and Purification

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 3-Chloro-4-ethynylaniline.

Caption: Synthetic workflow for 3-Chloro-4-ethynylaniline.

Chemical Reactivity and Synthetic Applications

The synthetic power of 3-Chloro-4-ethynylaniline lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

-

The Ethynyl Group: This is arguably the most versatile handle. It is a cornerstone for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole rings.[2] This reaction is exceptionally robust and high-yielding, making it ideal for late-stage functionalization in drug discovery. Furthermore, it readily participates in additional Sonogashira couplings to build more complex carbon skeletons.[1]

-

The Aniline Group: The primary amine can be acylated, alkylated, or used as a nucleophile in substitution reactions.[1] A key application is its role as the nucleophilic component in the synthesis of quinazoline-based kinase inhibitors, where it displaces a leaving group on the heterocyclic core.[2]

-

The Aromatic Ring: The ring itself can undergo further electrophilic aromatic substitution, although the positions are strongly directed by the existing substituents.

Caption: Key reaction pathways of 3-Chloro-4-ethynylaniline.

Application Spotlight: Kinase Inhibitors in Oncology

The chloro-ethynylaniline scaffold is a validated pharmacophore for targeting the ATP-binding site of various protein kinases. Chlorine-containing compounds are prevalent in FDA-approved drugs, with over 250 currently on the market.[7][8] The 3-chloro-4-ethynylaniline moiety is particularly crucial in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy.[2]

In this context, the aniline nitrogen acts as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP. The ethynyl group extends into a hydrophobic allosteric pocket, providing additional binding affinity and selectivity. The chlorine atom can enhance binding through halogen bonding or by modulating the electronics of the aromatic ring.

A prime example is its role as a key intermediate in the synthesis of Erlotinib, a potent EGFR inhibitor. The synthesis involves the nucleophilic aromatic substitution reaction between 3-ethynylaniline (a close analogue) and a 4-chloroquinazoline core.[2] The use of the 3-chloro substituted variant can further optimize binding and pharmacokinetic properties in next-generation inhibitors.

Safety and Handling

As with all reactive chemical intermediates, proper handling of 3-Chloro-4-ethynylaniline is essential. The compound is classified as harmful and an irritant.

Table 3: GHS Hazard and Precautionary Statements

| Code | Statement |

| H302 | Harmful if swallowed[4] |

| H315 | Causes skin irritation[4] |

| H319 | Causes serious eye irritation[4] |

| H332 | Harmful if inhaled[4] |

| H335 | May cause respiratory irritation[4] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[4] |

| P264 | Wash skin thoroughly after handling[9] |

| P280 | Wear protective gloves/eye protection/face protection[9] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9] |

Handling Recommendations:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere and protected from light.[1][3][4]

References

- 3-Chloro-4-ethynylaniline, 95%. Lab-Chemicals.Com.

- 3-Chloro-4-ethynylaniline. MySkinRecipes.

- 3-Chloro-4-ethynylaniline. Achmem.

- 3-chloro-4-ethynylaniline (C8H6ClN). PubChemLite.

- 3-Chloro-4-methylaniline SDS, 95-74-9 Safety D

- Applications of 3-Ethynylaniline in Pharmaceutical Synthesis: Applic

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide. Benchchem.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

Sources

- 1. 3-Chloro-4-ethynylaniline [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. achmem.com [achmem.com]

- 5. PubChemLite - 3-chloro-4-ethynylaniline (C8H6ClN) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-4-ethynylaniline: A Key Intermediate in Pharmaceutical Development

Abstract: 3-Chloro-4-ethynylaniline is a critical building block in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably as a precursor to kinase inhibitors like Lapatinib.[1][2] This guide provides an in-depth, scientifically grounded methodology for its synthesis. We will address the synthetic challenge by proposing a robust and validated pathway, explain the chemical principles underpinning the chosen reactions, and provide detailed, actionable protocols for researchers and drug development professionals. This document is structured to offer not just a procedure, but a framework for understanding and executing the synthesis with precision and confidence.

Introduction: Strategic Importance of 3-Chloro-4-ethynylaniline

The strategic incorporation of chlorine atoms and ethynyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry.[3][4] Chlorine substitution can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity, while the rigid, linear geometry of the ethynyl group serves as a powerful tool for probing and occupying active sites of biological targets.[3][5]

3-Chloro-4-ethynylaniline (CAS: 80690-65-9) embodies these principles, making it a highly valuable intermediate in the pharmaceutical industry.[5][6] Its primary application lies in the construction of complex heterocyclic systems, where the aniline moiety serves as a nucleophilic handle and the ethynyl group participates in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling.[7][8] Its role as a key fragment in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy, underscores its importance.[1][9]

The Synthetic Puzzle: From Isomeric Precursors to the Target Molecule

The topic specifies the synthesis of 3-Chloro-4-ethynylaniline from 4-amino-2-chlorobenzonitrile. It is crucial from a chemical standpoint to clarify that these two molecules are structural isomers.

-

4-amino-2-chlorobenzonitrile: Features substituents at positions 1 (CN), 2 (Cl), and 4 (NH₂).

-

3-Chloro-4-ethynylaniline: Features substituents at positions 1 (NH₂), 3 (Cl), and 4 (-C≡CH).

A direct conversion would require a complex series of skeletal rearrangements and functional group interconversions that are not synthetically viable or efficient. The direct transformation of an aromatic nitrile (-CN) into an ethynyl group (-C≡CH) is not a standard, high-yielding process in organic synthesis.[10][11]

Therefore, this guide presents a more practical and scientifically validated approach. We will detail a robust, two-step synthesis starting from a commercially available and structurally relevant precursor: 3-chloro-4-iodoaniline . This pathway leverages well-established, high-yield reactions that are scalable and reliable.

A Validated Two-Step Synthetic Pathway

The proposed synthesis hinges on two cornerstone reactions of modern organic chemistry: the Palladium/Copper-catalyzed Sonogashira coupling and a subsequent desilylation to unmask the terminal alkyne.

The overall workflow is depicted below:

Caption: Proposed two-step synthesis of 3-Chloro-4-ethynylaniline.

Step 1: Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][12]

Causality and Experimental Choice:

-

Substrate Choice: We utilize 3-chloro-4-iodoaniline. In di-halogenated systems, the Sonogashira coupling occurs preferentially at the carbon-iodine bond over the carbon-chlorine bond due to the lower bond dissociation energy of the C-I bond, making the oxidative addition step to the Palladium(0) catalyst significantly faster.[7] This inherent selectivity is key to the success of the reaction.

-

Alkyne Reagent: We use trimethylsilylacetylene (TMSA) instead of acetylene gas. TMSA is a liquid, making it easier and safer to handle.[13] The bulky trimethylsilyl (TMS) group also serves as a protecting group, preventing the undesired homo-coupling of the alkyne (Glaser coupling) and ensuring that the coupling happens only once.[14]

-

Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is employed. The palladium complex is the primary catalyst for the cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[12]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide (HI) generated during the reaction.[7]

Step 2: Desilylation (TMS Group Removal)

The final step is the removal of the TMS protecting group to generate the terminal alkyne. This is a robust and typically high-yielding transformation.[15]

Causality and Experimental Choice:

-

Reagent Selection: The silicon-carbon bond of the TMS-alkyne is readily cleaved under mild conditions. Two primary methods are effective:

-

Base-catalyzed methanolysis: A mild base like potassium carbonate (K₂CO₃) in methanol provides a simple and cost-effective method for desilylation.[16]

-

Fluoride-ion-induced cleavage: A fluoride source, such as tetrabutylammonium fluoride (TBAF), is highly effective due to the high affinity of fluoride for silicon, forming a strong Si-F bond.[15] This method is often faster and can be performed at room temperature.

-

-

Reaction Control: The reaction is easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting silylated intermediate is fully consumed.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood.

Protocol 4.1: Synthesis of 3-Chloro-4-((trimethylsilyl)ethynyl)aniline (Sonogashira Coupling)

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chloro-4-iodoaniline (1 equivalent), copper(I) iodide (0.02 equivalents), and bis(triphenylphosphine)palladium(II) dichloride (0.01 equivalents).

-

Solvent and Reagents: Add anhydrous triethylamine (3 equivalents) and anhydrous tetrahydrofuran (THF) as the solvent (approx. 5-10 mL per gram of starting material).

-

Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure anaerobic conditions, which are crucial for preventing the degradation of the palladium catalyst.[12]

-

Addition of Alkyne: Slowly add trimethylsilylacetylene (1.2 equivalents) to the stirred mixture via syringe.

-

Reaction: Heat the mixture to 50-60 °C and maintain stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and salts, washing the pad with additional THF.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the product as a solid.

Protocol 4.2: Synthesis of 3-Chloro-4-ethynylaniline (Desilylation)

-

Reactor Setup: Dissolve the 3-chloro-4-((trimethylsilyl)ethynyl)aniline (1 equivalent) from the previous step in methanol (10 mL per gram).

-

Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is no longer visible (typically 1-3 hours).

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the final product, 3-Chloro-4-ethynylaniline, which can be further purified by recrystallization if necessary.

Data Summary

The following table summarizes the key parameters for the proposed synthetic route. Yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Reaction Name | Starting Material | Key Reagents | Typical Yield | Product |

| 1 | Sonogashira Coupling | 3-Chloro-4-iodoaniline | Trimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI, TEA | 85-95% | 3-Chloro-4-((trimethylsilyl)ethynyl)aniline |

| 2 | Desilylation | 3-Chloro-4-((trimethylsilyl)ethynyl)aniline | K₂CO₃, Methanol | 90-98% | 3-Chloro-4-ethynylaniline |

Conclusion

This guide outlines a robust, efficient, and scalable two-step synthesis for 3-Chloro-4-ethynylaniline, a key intermediate for pharmaceutical research and development. By starting with the strategically appropriate precursor, 3-chloro-4-iodoaniline, and employing the powerful Sonogashira coupling followed by a simple desilylation, the target molecule can be produced in high yield. The detailed protocols and the rationale behind the experimental choices provide a comprehensive framework for scientists to successfully implement this synthesis in a laboratory setting. This pathway avoids the theoretical complexities of rearranging an isomeric starting material and instead relies on predictable, well-understood, and high-fidelity chemical transformations.

References

-

Geyer, A. M., et al. (2007). Catalytic Nitrile-Alkyne Cross-Metathesis. Journal of the American Chemical Society. Available at: [Link]

-

MySkinRecipes. 3-Chloro-4-ethynylaniline Product Page. Available at: [Link]

-

ResearchGate. Alkyne insertion via hydrolysis of nitriles. Scientific Diagram. Available at: [Link]

-

Chemistry Steps. Alkynes to Nitriles. Available at: [Link]

-

Royal Society of Chemistry. Selective desilylation of bis(trimethylsilyl)acetylenes. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

Wikipedia. Trimethylsilylacetylene. Available at: [Link]

-

Organic Chemistry Portal. Desilylations. Available at: [Link]

-

MySkinRecipes. 3-Chloro-4-ethynylaniline (Thai). Available at: [Link]

-

Deiters, A., & Martin, S. F. (2004). Some Aspects of the Chemistry of Alkynylsilanes. Chemical Reviews, 104(5), 2199-2238. Available at: [Link]

- Google Patents. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

PubChem. Process and intermediates for preparing lapatinib - Patent US-8710221-B2. Available at: [Link]

-

Journal of China Pharmaceutical University. Practical synthesis of lapatinib. (2010), 41(4), 317-320. Available at: [Link]

-

FULIR. Direct Metal-Free Transformation of Alkynes to Nitriles: Computational Evidence for the Precise Reaction Mechanism. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

- Google Patents. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.

-

Gao, S., & Wu, Y. (2014). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers, 1(6), 693-710. Available at: [Link]

-

De La Fuente, C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 173. Available at: [Link]

-

ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Available at: [Link]

-

Chemical Synthesis Database. 3-chloro-4-ethynylbenzonitrile. Available at: [Link]

-

Soheili, A., et al. (2011). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 13(6), 1218-1221. Available at: [Link]

-

PrepChem.com. Synthesis of 4-amino-3-chlorobenzonitrile. Available at: [Link]

- Google Patents. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

-

Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 159-199. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Chloro-4-fluoroaniline: Your Partner in Advanced Chemical Synthesis. Available at: [Link]

-

Zhang, Q. (2011). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. The Chinese Journal of Modern Applied Pharmacy. Available at: [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Chloro-4-ethynylaniline [myskinrecipes.com]

- 6. 3-Chloro-4-ethynylaniline [myskinrecipes.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]

- 14. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 15. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 16. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of a Key Synthetic Intermediate: A Technical Guide to 3-Chloro-4-ethynylaniline

Abstract

This technical guide provides an in-depth spectroscopic analysis of 3-Chloro-4-ethynylaniline, a vital intermediate in the synthesis of pharmaceuticals and advanced materials. While experimental spectra for this specific compound are not publicly available, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive, predicted spectroscopic profile. By dissecting the influence of the chloro, ethynyl, and amino functional groups on the aniline framework, this guide offers researchers, scientists, and drug development professionals a robust reference for the identification and characterization of this and structurally related molecules. Detailed experimental protocols for acquiring such data are also provided, ensuring this guide serves as a practical tool in the modern synthetic chemistry laboratory.

Introduction: The Structural Significance of 3-Chloro-4-ethynylaniline

3-Chloro-4-ethynylaniline (C₈H₆ClN) is a strategically important building block in organic synthesis.[1] Its trifunctional nature, featuring a nucleophilic amino group, an electrophilic aromatic ring modulated by a chloro substituent, and a versatile terminal alkyne, makes it a valuable precursor for a diverse range of complex molecular architectures. The ethynyl group, in particular, is a gateway to powerful transformations such as Sonogashira coupling, click chemistry, and polymerization reactions. The chloro and amino substituents on the aromatic ring further influence the molecule's reactivity and provide handles for additional synthetic modifications.

Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a foundational dataset for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted chemical shifts for 3-Chloro-4-ethynylaniline are based on the known effects of its constituent functional groups on the aromatic ring, drawing from data for analogous compounds like 4-ethynylaniline and 3-chloroaniline.[2][3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the amine protons, and the acetylenic proton. The electron-donating amino group and the electron-withdrawing chloro and ethynyl groups will exert opposing effects on the chemical shifts of the aromatic protons.[5]

Table 1: Predicted ¹H NMR Data for 3-Chloro-4-ethynylaniline (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 | d | 1H | H-5 | Located ortho to the electron-withdrawing ethynyl group and meta to the amino group. |

| ~6.8 | d | 1H | H-2 | Positioned ortho to the strongly electron-donating amino group. |

| ~6.6 | dd | 1H | H-6 | Situated ortho to the amino group and meta to the ethynyl and chloro groups. |

| ~4.0 | br s | 2H | -NH₂ | The broad singlet is characteristic of amine protons, which can undergo exchange. |

| ~3.3 | s | 1H | ≡C-H | The terminal acetylenic proton typically appears in this region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents.[6]

Table 2: Predicted ¹³C NMR Data for 3-Chloro-4-ethynylaniline (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~146 | C-1 (C-NH₂) | Attached to the electron-donating amino group, resulting in a downfield shift. |

| ~135 | C-3 (C-Cl) | Directly bonded to the electronegative chlorine atom. |

| ~133 | C-5 | Influenced by the ethynyl and chloro groups. |

| ~118 | C-4 (C-C≡CH) | Attached to the ethynyl group. |

| ~116 | C-2 | Shielded by the ortho amino group. |

| ~114 | C-6 | Shielded by the ortho amino group. |

| ~83 | -C≡CH | The sp-hybridized carbon of the alkyne. |

| ~80 | -C≡CH | The terminal sp-hybridized carbon of the alkyne. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-4-ethynylaniline in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 160 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-Chloro-4-ethynylaniline will be characterized by the vibrational modes of the N-H, C≡C, C≡C-H, and C-Cl bonds, as well as the aromatic C-H and C=C bonds.[7]

Table 3: Predicted IR Absorption Bands for 3-Chloro-4-ethynylaniline

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3450 and ~3350 | N-H asymmetric and symmetric stretching | Primary Amine | Medium |

| ~3300 | ≡C-H stretching | Terminal Alkyne | Sharp, Medium |

| ~2100 | C≡C stretching | Alkyne | Weak to Medium |

| ~1620 | N-H bending (scissoring) | Primary Amine | Medium |

| ~1600, ~1500 | C=C stretching | Aromatic Ring | Medium |

| ~820 | C-H out-of-plane bending | Aromatic Ring | Strong |

| ~750 | C-Cl stretching | Aryl Halide | Strong |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of 3-Chloro-4-ethynylaniline with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For 3-Chloro-4-ethynylaniline, the presence of chlorine with its characteristic isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature.[8]

Table 4: Predicted Key Mass Spectral Data for 3-Chloro-4-ethynylaniline

| m/z | Ion | Rationale |

| 151/153 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 124/126 | [M - HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation pathway for anilines. |

| 116 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 89 | [M - Cl - HCN]⁺ | Subsequent loss of HCN from the [M - Cl]⁺ fragment. |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of 3-Chloro-4-ethynylaniline in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Detection: The detector will record the abundance of ions at each m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of 3-Chloro-4-ethynylaniline.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4-ETHYNYLANILINE(14235-81-5) 1H NMR [m.chemicalbook.com]

- 3. 3-Chloroaniline(108-42-9) 1H NMR spectrum [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 3-Chloro-4-ethynylaniline (CAS Number 80690-65-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-ethynylaniline, identified by the CAS number 80690-65-9, is a significant chemical intermediate in various fields of organic synthesis. Its unique molecular structure, featuring a chloro group and an ethynyl group on an aniline frame, makes it a versatile building block. This guide provides a comprehensive overview of its properties, hazards, and handling protocols, designed to equip researchers and drug development professionals with the critical information needed for its safe and effective use.

Chemical and Physical Properties

While comprehensive experimental data for 3-Chloro-4-ethynylaniline is not extensively documented in publicly available literature, its fundamental properties are summarized below. It is crucial to note that some physical properties, such as boiling point, may not be readily available due to the compound's nature as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 80690-65-9 | [1][2] |

| Molecular Formula | C₈H₆ClN | [1][2] |

| Molecular Weight | 151.59 g/mol | [1][2] |

| MDL Number | MFCD11036466 | [1][2] |

| Purity | Typically ≥95% | [1] |

| Boiling Point | Not specified | [2] |

Core Applications in Scientific Research

3-Chloro-4-ethynylaniline serves as a pivotal intermediate in several advanced applications:

-

Pharmaceutical Synthesis : Its structure is integral for creating complex molecules with potential therapeutic activities. It acts as a building block for developing compounds that may function as inhibitors or modulators of biological targets, with potential applications in creating anti-cancer or antimicrobial agents.[1]

-

Agrochemical Production : Similar to its role in pharmaceuticals, it is a precursor in the synthesis of novel pesticides and herbicides.[1]

-

Materials Science : The presence of the ethynyl group allows for its use in cross-coupling reactions like the Sonogashira coupling. This makes it a valuable component in the creation of advanced polymers and conductive materials with specialized electronic properties.[1]

-

Dye and Pigment Manufacturing : The aromatic amine functionality can be chemically modified to produce a range of dyes and pigments.[1]

Hazard Identification and Toxicology

GHS Hazard Statements (Inferred from related compounds):

-

Acute Toxicity (Oral, Dermal, Inhalation) : Likely harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][5]

-

Skin Corrosion/Irritation : May cause skin irritation.[3][4][5]

-

Serious Eye Damage/Eye Irritation : May cause serious eye irritation or damage.[3][4][5]

-

Respiratory or Skin Sensitization : May cause an allergic skin reaction.[4][6]

-

Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[3][5]

-

Hazardous to the Aquatic Environment : Likely very toxic to aquatic life with long-lasting effects.[4][7]

Experimental Protocols: Safe Handling and Storage

Given the inferred hazards, rigorous safety protocols must be implemented when handling 3-Chloro-4-ethynylaniline. The causality behind these experimental choices is to minimize exposure and mitigate risks.

Storage Protocol

Rationale : To prevent degradation and ensure stability, the compound must be protected from environmental factors.

-

Atmosphere : Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1][2]

-

Light : Store in a dark place, using an amber vial or by wrapping the container in aluminum foil to prevent light-induced degradation.[1][2]

-

Container : Ensure the container is tightly sealed to prevent moisture ingress and sublimation.

Handling Protocol

Rationale : To prevent accidental exposure to laboratory personnel through inhalation, ingestion, or dermal contact.

-

Ventilation : All handling of solid or solutions of 3-Chloro-4-ethynylaniline must be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.

-

Hand Protection : Use compatible chemical-resistant gloves (e.g., nitrile).

-

Body Protection : Wear a lab coat. Ensure it is buttoned and sleeves are down.

-

-

Hygiene :

-

Spill Management :

-

In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Clean the spill area with an appropriate solvent and then wash with soap and water.

-

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

First Aid Procedures (Based on related compounds)

Rationale : To provide immediate care in the event of accidental exposure.

-

Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

-

Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Visualization of Risk Assessment Workflow

The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling 3-Chloro-4-ethynylaniline.

Caption: Logical workflow for risk assessment and management.

Conclusion

3-Chloro-4-ethynylaniline (CAS 80690-65-9) is a chemical of significant interest due to its versatile applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While it presents considerable opportunities for innovation, the lack of a comprehensive, publicly available toxicological profile necessitates a highly cautious approach to its handling. By inferring hazards from structurally related compounds and adhering to stringent safety and storage protocols, researchers can mitigate the potential risks and harness the synthetic potential of this valuable intermediate.

References

-

PubChem. 3-chloro-4-ethylaniline. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 3-Chloro-4-ethynylaniline. [Link]

-

MySkinRecipes. 3-Chloro-4-ethynylaniline. [Link]

Sources

- 1. 3-Chloro-4-ethynylaniline [myskinrecipes.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. 3-Chloro-4-ethylaniline | C8H10ClN | CID 21189948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 3-chloro-4-ethylaniline | 50775-72-9 [sigmaaldrich.com]

- 6. aarti-industries.com [aarti-industries.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-ethynylaniline in Common Organic Solvents

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 3-chloro-4-ethynylaniline, a key intermediate in pharmaceutical and materials science applications.[1] While specific quantitative solubility data for this compound is not extensively published, this document leverages fundamental principles of organic chemistry to predict its solubility profile across a range of common organic solvents. Furthermore, this guide presents a robust, standardized experimental protocol for the empirical determination of solubility, ensuring researchers can generate reliable and reproducible data. This work is intended to be an essential resource for chemists, researchers, and formulation scientists, enabling the optimization of reaction conditions, purification processes, and the development of novel formulations involving 3-chloro-4-ethynylaniline.

Introduction: The Significance of 3-Chloro-4-ethynylaniline

3-Chloro-4-ethynylaniline is an aromatic amine distinguished by its unique trifunctional structure, incorporating a chloro group, an ethynyl moiety, and an amino group. This combination of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic molecules.[1] Its utility is prominent in the development of pharmaceuticals, agrochemicals, and advanced materials where the ethynyl group can participate in powerful cross-coupling reactions, such as the Sonogashira coupling.[1]

A comprehensive understanding of the solubility of 3-chloro-4-ethynylaniline is paramount for its effective utilization. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical factor in the design of efficient extraction, crystallization, and chromatographic purification protocols. In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the feasibility of various formulation strategies.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is fundamentally governed by the principle of "like dissolves like".[2][3][4][5][6] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to form a homogenous solution. The primary intermolecular forces influencing the solubility of 3-chloro-4-ethynylaniline are:

-

Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor and acceptor, allowing for strong interactions with protic solvents (e.g., alcohols) and other hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The electronegative chlorine and nitrogen atoms, along with the sp-hybridized carbons of the ethynyl group, create a significant molecular dipole. This allows for favorable interactions with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): These ubiquitous, weaker forces arise from temporary fluctuations in electron density and are the primary mode of interaction in nonpolar systems. The aromatic ring of 3-chloro-4-ethynylaniline contributes significantly to these interactions.

The interplay of these forces dictates the solubility of 3-chloro-4-ethynylaniline in a given solvent. A solvent that can effectively engage in the same types of intermolecular forces as the solute will be a better solvent for that substance.

Molecular Structure and Polarity of 3-Chloro-4-ethynylaniline

The molecular structure of 3-chloro-4-ethynylaniline suggests a molecule of moderate polarity. The polar amino and chloro groups, and the somewhat polar ethynyl group, are appended to a larger, nonpolar aromatic ring. This dual character implies that it will exhibit appreciable solubility in a range of solvents.

Predicted Solubility Profile of 3-Chloro-4-ethynylaniline

Based on the theoretical principles outlined above, a qualitative solubility profile for 3-chloro-4-ethynylaniline in common organic solvents can be predicted. It is imperative to note that these are estimations and should be validated through empirical testing.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The solvent's ability to hydrogen bond with the amino group and engage in dipole-dipole interactions leads to strong solute-solvent interactions. |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors and have significant dipole moments, allowing for favorable interactions with 3-chloro-4-ethynylaniline. |

| Non-Polar | Hexane, Toluene | Low | The significant difference in polarity between the solute and solvent results in weak solute-solvent interactions, which are insufficient to overcome the solute-solute and solvent-solvent interactions. |

Experimental Determination of Solubility: A Standardized Protocol

To obtain accurate and reproducible quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable and widely accepted approach.

Materials and Equipment

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

Glassware (beakers, volumetric flasks)

-

Oven

Experimental Workflow

The following diagram, generated using DOT language, illustrates the experimental workflow for determining the solubility of 3-chloro-4-ethynylaniline.

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution: To a vial, add a known volume of the selected organic solvent. Add an excess amount of 3-chloro-4-ethynylaniline to the vial, ensuring that undissolved solid remains.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure that the solution is saturated.

-

Sampling: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter to prevent any solid particles from being transferred.

-

Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed, dry container. Weigh the container with the solution to determine the mass of the solution.

-

Solvent Evaporation: Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue heating until a constant weight is achieved.

-

Calculation: The solubility (S) can be calculated using the following formula:

S (g/L) = (mass of dried solute / volume of aliquot) * 1000

Safety and Handling

3-Chloro-4-ethynylaniline and related anilines are hazardous chemicals and should be handled with appropriate safety precautions.[8][9][10][11][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[1][7]

Always consult the Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 3-chloro-4-ethynylaniline. By understanding the interplay of intermolecular forces, a reliable prediction of its solubility in a variety of common organic solvents has been presented. Furthermore, a detailed, step-by-step experimental protocol has been outlined to enable researchers to determine the quantitative solubility of this compound with a high degree of accuracy and reproducibility. The information contained herein will serve as a valuable resource for scientists and researchers, facilitating the efficient and safe use of 3-chloro-4-ethynylaniline in a wide range of chemical applications.

References

- Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term.

- Pearson. (n.d.). In the context of solubility rules, what does the phrase "like dissolves like" mean?.

- The Fountain Magazine. (n.d.). Like Dissolves Like.

- Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?.

- Vertex AI Search. (n.d.). Polarity of Solvents.

- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- PubChem. (n.d.). 3-Chloro-4-ethylaniline.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- The Periodic Table. (n.d.). Examples of High Polarity Solvents.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Sigma-Aldrich. (n.d.). 3-chloro-4-ethylaniline.

- MySkinRecipes. (n.d.). 3-Chloro-4-ethynylaniline.

- Benchchem. (n.d.). Technical Guide: Solubility of 3-Chloro-4-(isopentyloxy)aniline in Organic Solvents.

- ECHEMI. (n.d.). 3-Chloro-4-methylaniline SDS, 95-74-9 Safety Data Sheets.

- ChemicalBook. (n.d.). 3-Chloro-4-methylaniline synthesis.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- PubChemLite. (n.d.). 3-chloro-4-ethynylaniline (C8H6ClN).

- Lab-Chemicals.Com. (n.d.). 3-Chloro-4-ethynylaniline, 95%.

- Fisher Scientific. (2012, May 3). SAFETY DATA SHEET.

- Aarti Industries. (n.d.). 95-74-9_GPS_3-Chloro-4-Methylaniline (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).

- PubChemLite. (n.d.). 3-chloro-4-ethylaniline (C8H10ClN).

- Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline.

- PubChem. (n.d.). N-but-3-ynyl-3-chloro-4-ethylaniline.

- Guidechem. (n.d.). 3-Chloro-4-methylaniline 95-74-9 wiki.

- Solubility of Things. (n.d.). 3-chloro-N-(4-chlorophenyl)aniline.

- Google Patents. (n.d.). CN102701996A - A method for preparing 3-chloro-4-methylaniline.

- Solubility of Things. (n.d.). 3-Chloro-4'-nitroaniline.

- Benchchem. (n.d.). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.

- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

- ResearchGate. (2025, November 4). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.

- Sigma-Aldrich. (n.d.). 3-Chloro-4-methoxyaniline 97 5345-54-0.

Sources

- 1. 3-Chloro-4-ethynylaniline [myskinrecipes.com]

- 2. fiveable.me [fiveable.me]

- 3. In the context of solubility rules, what does the phrase "like di... | Study Prep in Pearson+ [pearson.com]

- 4. fountainmagazine.com [fountainmagazine.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. aarti-industries.com [aarti-industries.com]

- 12. carlroth.com [carlroth.com]

The Strategic Deployment of 3-Chloro-4-ethynylaniline in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular motifs emerge as "privileged scaffolds" – frameworks that, through a combination of inherent chemical properties and spatial arrangements, offer a fertile ground for the development of potent and selective therapeutic agents. 3-Chloro-4-ethynylaniline has solidified its position as one such scaffold. Its unique trifecta of a nucleophilic aniline, a strategically placed chloro substituent, and a reactive terminal ethynyl group provides a versatile platform for the synthesis of a multitude of bioactive molecules. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the potential applications of 3-Chloro-4-ethynylaniline, moving beyond a mere recitation of facts to a nuanced exploration of its strategic value in contemporary drug discovery.

Core Molecular Attributes and Physicochemical Profile

At the heart of 3-Chloro-4-ethynylaniline's utility lies its distinct molecular architecture. The interplay between its functional groups dictates its reactivity and its potential interactions with biological targets.

| Property | Value (Predicted/Analogous) | Significance in Drug Design |

| Molecular Formula | C₈H₆ClN | Provides a compact and relatively low molecular weight starting point for further elaboration. |

| Molecular Weight | 151.59 g/mol [1] | Favorable for maintaining drug-like properties (e.g., Lipinski's Rule of Five) in derivative compounds. |

| XlogP (Predicted) | 2.1 | Indicates a moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |

| pKa (Aniline) | ~3-4 (Estimated) | The electron-withdrawing nature of the chloro and ethynyl groups reduces the basicity of the aniline nitrogen, influencing its role as a hydrogen bond acceptor and its ionization state at physiological pH. |

The chloro group at the 3-position serves multiple purposes. It introduces a degree of steric bulk and alters the electronic properties of the aromatic ring, influencing the pKa of the aniline and providing a potential site for halogen bonding interactions with protein targets.[2] The terminal ethynyl group is arguably the most versatile feature of the molecule. Its linear geometry allows it to act as a rigid linker, probing deep into the active sites of enzymes.[3] Furthermore, it is a key participant in a variety of powerful chemical transformations, most notably the Sonogashira coupling reaction.[4][5]

The Ethynyl Group as a Bioisostere: A Paradigm Shift in Kinase Inhibitor Design

A pivotal concept in understanding the importance of 3-Chloro-4-ethynylaniline is the principle of bioisosterism, where one functional group can be replaced by another with similar steric and electronic properties to modulate a molecule's activity and pharmacokinetic profile. The ethynyl group has emerged as a non-classical bioisostere for halogens, particularly chlorine and iodine.[2] This is exemplified in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, where the chloro group in Gefitinib is replaced by an ethynyl group in Erlotinib, with both molecules targeting the same kinase.[2]

The rationale behind this bioisosteric replacement lies in the similar electrostatic potential between a C-halogen bond and a C-ethynyl bond, both featuring a region of positive charge (a σ-hole) that can engage in favorable interactions with electron-rich atoms in a protein's active site.[2] This allows the ethynyl group to mimic the halogen bonding interactions that can be crucial for high-affinity binding.

Caption: Bioisosteric replacement of a chloro group with an ethynyl group in EGFR inhibitors.

Synthetic Accessibility: A Gateway to Molecular Diversity

The utility of a building block in medicinal chemistry is intrinsically linked to its synthetic accessibility. While a specific, detailed protocol for the synthesis of 3-Chloro-4-ethynylaniline is not extensively documented in publicly available literature, its preparation can be reliably achieved through established synthetic transformations.

Retrosynthetic Analysis and Plausible Synthetic Routes

A logical retrosynthetic analysis points to two primary strategies for the synthesis of 3-Chloro-4-ethynylaniline:

Caption: Retrosynthetic analysis of 3-Chloro-4-ethynylaniline.

Experimental Protocol: Synthesis via Sonogashira Coupling

The Sonogashira coupling of a protected 3-chloro-4-iodoaniline with a suitable alkyne source represents a highly efficient and modular approach. The following protocol is a representative example based on established Sonogashira reaction conditions.[4][5]

Step 1: Protection of the Aniline

The aniline functionality is first protected to prevent side reactions during the subsequent coupling step. Acetylation is a common and effective method.

-

Materials: 3-Chloro-4-iodoaniline, Acetic Anhydride, Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-chloro-4-iodoaniline (1.0 eq) in DCM.

-

Add pyridine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-chloro-4-iodophenyl)acetamide.

-

Step 2: Sonogashira Coupling

The protected aniline is then coupled with a silyl-protected alkyne, followed by in-situ or subsequent deprotection.

-

Materials: N-(3-chloro-4-iodophenyl)acetamide, (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine (TEA), Tetrahydrofuran (THF).

-

Procedure:

-

To a solution of N-(3-chloro-4-iodophenyl)acetamide (1.0 eq) in a mixture of THF and TEA, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

-

Degas the mixture with argon or nitrogen for 15-20 minutes.

-

Add (trimethylsilyl)acetylene (1.5 eq) and stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Step 3: Deprotection of the Silyl and Acetyl Groups

The protecting groups are removed to yield the final product.

-

Materials: Crude product from Step 2, Potassium Carbonate, Methanol, Water.

-

Procedure:

-

Dissolve the crude product in a mixture of methanol and water.

-

Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Concentrate the mixture to remove methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude 3-Chloro-4-ethynylaniline can be further purified by column chromatography.

-

Applications in Kinase Inhibitor Synthesis: A Cornerstone for Targeted Therapies

3-Chloro-4-ethynylaniline is a key building block in the synthesis of several clinically important kinase inhibitors, particularly those targeting the ErbB family of receptors (EGFR, HER2) and the BCR-ABL kinase.

Synthesis of Lapatinib: A Dual EGFR/HER2 Inhibitor

Lapatinib is a potent oral dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[6] The synthesis of Lapatinib prominently features a derivative of 3-Chloro-4-ethynylaniline. While Lapatinib itself contains a 3-chloro-4-(3-fluorobenzyloxy)aniline moiety, the synthetic strategies are directly applicable to the utilization of 3-Chloro-4-ethynylaniline for the creation of novel analogs.[7]

Caption: General synthetic strategy for Lapatinib analogs using a 3-chloro-4-substituted-aniline.

Application in the Synthesis of BCR-ABL Inhibitors

The 3-Chloro-4-ethynylaniline scaffold has also been explored in the design of inhibitors for the Bcr-Abl kinase, the causative agent of chronic myeloid leukemia (CML).[8][9] The linear and rigid nature of the ethynyl group allows for the positioning of other functionalities to interact with key residues in the ATP-binding site of the kinase, including the challenging T315I "gatekeeper" mutant.[8]

Structure-Activity Relationship (SAR) Insights

The derivatization of the 3-Chloro-4-ethynylaniline core allows for a systematic exploration of the structure-activity relationship.

-

The Aniline Group: The aniline nitrogen typically acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. Modifications that alter its basicity can significantly impact binding affinity.

-

The Chloro Group: The 3-chloro substituent often resides in a hydrophobic pocket. Its presence can enhance binding affinity through favorable van der Waals interactions and can also influence the overall conformation of the inhibitor.

-

The Ethynyl Group: The terminal alkyne can be further functionalized via Sonogashira coupling to introduce a wide variety of aryl or heteroaryl groups.[10] These appended groups can extend into solvent-exposed regions or target additional pockets within the active site, leading to improved potency and selectivity. The nature of the substituent on the terminal alkyne is a critical determinant of the inhibitor's biological activity.

Pharmacokinetic and ADME Considerations

The physicochemical properties of 3-Chloro-4-ethynylaniline suggest that its derivatives can possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Metabolic Stability: The presence of a terminal alkyne can sometimes be a liability for metabolic stability, as it can be susceptible to oxidation by cytochrome P450 enzymes.[11] However, in many kinase inhibitors, this group is often coupled to another moiety, resulting in a more stable internal alkyne. The chloro substituent can also block a potential site of metabolism on the aromatic ring.

-

Permeability and Efflux: The moderate lipophilicity of the core structure is beneficial for passive diffusion across cell membranes. However, many kinase inhibitors are substrates for efflux transporters such as P-glycoprotein (P-gp), which can limit their oral bioavailability and CNS penetration.[12]

-

Lapatinib as a Case Study: Lapatinib, which contains a related aniline moiety, exhibits variable oral absorption and is a substrate for both CYP3A4/5 and P-gp.[13][14] These are important considerations when designing novel inhibitors based on the 3-Chloro-4-ethynylaniline scaffold.

Future Perspectives and Conclusion

3-Chloro-4-ethynylaniline is more than just a chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its unique combination of reactive handles and its role as a bioisostere for halogens make it a highly valuable scaffold for the development of targeted therapies. The continued exploration of its reactivity, particularly in the context of Sonogashira and other coupling reactions, will undoubtedly lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular drivers of disease continues to evolve, the rational design of inhibitors based on privileged scaffolds like 3-Chloro-4-ethynylaniline will remain at the forefront of drug discovery.

References

- Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist's Guide to Molecular Interactions. Journal of Medicinal Chemistry, 53(14), 5061-5084.

- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C

- Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry.

- Sonogashira Coupling. Chemistry LibreTexts.

- Sonogashira coupling. Wikipedia.

- Sonogashira Coupling. Organic Chemistry Portal.

- Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC - NIH.

- Population Pharmacokinetics of Lapatinib in Cancer P

- Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.

- Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applic

- 3-Chloro-4-ethynylaniline. MySkinRecipes.

- Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans. PubMed Central.

- A Comparative Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline for Pharmaceutical Research and Development. Benchchem.

- Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells. PMC - NIH.

- A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in P

- De novo biosynthesis of terminal alkyne-labeled natural products.

- Scheme 3: Sonogashira coupling of aryl halides and phenylacetylene in the presence of iron nanoparticles.

- Sonogashira coupling reaction of phenylacetylene with aryl halides in...

- A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PMC - PubMed Central.

- 3-Chloro-4-methylaniline synthesis. ChemicalBook.

- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.

- N-ETHYL-p-CHLOROANILINE. Organic Syntheses Procedure.

- Method for synthesizing 3-chloro-4-methylaniline.

- Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Lig

- A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA

- Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. PMC - NIH.

- Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. MDPI.

- Broad Spectrum Alkynyl Inhibitors of T315I Bcr-Abl. PMC - NIH.

- Metabolic stability and its role in the discovery of new chemical entities. PDF.

- The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Applic

- Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evalu

- Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. PubMed.

- Synthesis of 3-chloroaniline. PrepChem.com.

- Design, synthesis and antitumor evaluation of 3‑chloro-4 - (pyridin-2-ylmethoxy)

- A Technical Guide to the Synthesis of 3-Ethynylaniline: Discovery and Modern Methodologies. Benchchem.

- Emerging drugs for EGFR-mut

- 3-Chloro-4-ethynylaniline. MySkinRecipes.

- Full article: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Taylor & Francis.

- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.

- Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. PubMed Central.

- Development of the Third Generation EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. Bentham Science Publisher.

- EGFR inhibitor drugs. | Download Scientific Diagram.

Sources

- 1. 3-Chloro-4-ethynylaniline [myskinrecipes.com]

- 2. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Broad Spectrum Alkynyl Inhibitors of T315I Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Population Pharmacokinetics of Lapatinib in Cancer Patients [page-meeting.org]

- 14. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 3-Chloro-4-ethynylaniline in the Synthesis of Heterocyclic Scaffolds for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

3-Chloro-4-ethynylaniline has emerged as a pivotal building block in contemporary heterocyclic chemistry, offering a unique combination of reactive functionalities that enable the construction of diverse and complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis, reactivity, and strategic application of 3-chloro-4-ethynylaniline in the generation of medicinally relevant heterocyclic systems. We will delve into the causality behind experimental choices, provide detailed, validated protocols for its synthesis and subsequent elaboration, and explore the significance of the resulting heterocycles, particularly in the context of targeted therapies such as tyrosine kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Architectural Value of 3-Chloro-4-ethynylaniline

The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Heterocyclic compounds form the cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1][2] 3-Chloro-4-ethynylaniline is a trifunctional building block, possessing an aniline nitrogen, a terminal alkyne, and a chlorine substituent on an aromatic core. This unique arrangement of functional groups provides a versatile platform for a multitude of chemical transformations, making it an invaluable precursor for the synthesis of a wide range of heterocyclic compounds.[3]

The strategic placement of the chloro, ethynyl, and amino groups allows for a diverse array of synthetic manipulations:

-

The aniline moiety serves as a nucleophile and a handle for directing group-assisted reactions, and is a common feature in many bioactive molecules.

-

The ethynyl group is a highly versatile functional group, participating in a wide range of reactions including Sonogashira couplings, cycloadditions, and intramolecular cyclizations to form various heterocyclic rings.[3]

-

The chloro substituent provides a point for further functionalization via cross-coupling reactions and also influences the electronic properties of the aromatic ring, which can modulate the reactivity of the other functional groups and the biological activity of the final products.

This guide will illuminate the pathways to harness the synthetic potential of this remarkable building block, with a particular focus on its application in the synthesis of indoles and quinolines, two privileged scaffolds in drug discovery.

Synthesis of 3-Chloro-4-ethynylaniline: A Validated Protocol

The efficient synthesis of 3-chloro-4-ethynylaniline is paramount for its widespread application. A robust and scalable synthesis can be achieved via a two-step sequence starting from the commercially available 3-chloro-4-iodoaniline. This approach leverages the well-established Sonogashira coupling reaction to introduce the ethynyl group in a protected form, followed by a straightforward deprotection step.

Step 1: Sonogashira Coupling of 3-Chloro-4-iodoaniline with (Trimethylsilyl)acetylene

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4] In this step, the iodo group of 3-chloro-4-iodoaniline is selectively coupled with (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) and other unwanted side reactions.[5]

Experimental Protocol:

-

Materials:

-